Azane;diiodonickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

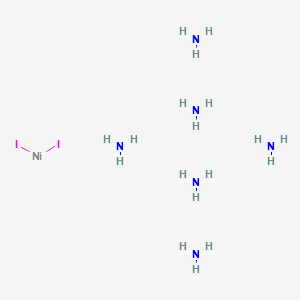

Azane;diiodonickel is a compound with the molecular formula H18I2N6Ni. Azane is a class of compounds that are acyclic, saturated hydronitrogens, which means they consist only of hydrogen and nitrogen atoms and all bonds are single bonds .

Chemical Reactions Analysis

While specific chemical reactions involving Azane;diiodonickel are not available, azanes are known to be reactive and have significant biological activity . A methodology based on the readily prepared inorganic cyclodiphosph(III)azane is shown to be highly effective in the measurement of enantiomeric excess of chiral amines .Scientific Research Applications

Synthesis of Nickel Metal Nanoparticles

Hexaamminenickel (II) Iodide: is used in the synthesis of nickel metal nanoparticles, which are crucial in various fields due to their unique properties such as magnetism, thermal resistance, and chemical activity . These nanoparticles have applications in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media.

Future Directions

Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology . The parties anticipate that the commencement of operations of the bunkering units will begin in Scandinavia in 2025 .

Mechanism of Action

Target of Action

It’s known that nickel complexes can interact with various biological targets, depending on their structure and the specific ligands involved .

Mode of Action

It’s known that nickel complexes can undergo various reactions, such as reduction, depending on the conditions and the specific ligands present .

Biochemical Pathways

Nickel complexes can influence various biochemical processes, depending on their structure and the specific ligands involved .

Pharmacokinetics (ADME Properties)

It’s important to note that these properties can vary widely among different nickel complexes .

Result of Action

It’s known that nickel complexes can have various effects at the molecular and cellular levels, depending on their structure and the specific ligands involved .

properties

IUPAC Name |

azane;diiodonickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWFGADADYOXJU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[Ni](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18I2N6Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584321 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;diiodonickel | |

CAS RN |

13859-68-2 |

Source

|

| Record name | Diiodonickel--ammonia (1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)